molecular formula C17H12N6O4S B2608077 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-60-4

2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Katalognummer: B2608077
CAS-Nummer: 894069-60-4
Molekulargewicht: 396.38
InChI-Schlüssel: MUDJYWIGJWGBAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a hydrazine derivative with an appropriate nitrile to form the triazolo[4,3-b]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. The incorporation of the triazolo-pyridazine scaffold may enhance this activity through interactions with bacterial enzymes.
  • Anticancer Potential : Some studies suggest that triazolo-pyridazine derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Certain triazole-containing compounds have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Synthetic Routes

The synthesis of 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step reactions including:

  • Formation of the triazolo-pyridazine core via cyclization reactions.
  • Introduction of the nitro group through nitration methods.
  • Sulfonation to incorporate the sulfonamide functionality.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Cancer Treatment : A study on related triazolo-pyridazine derivatives reported significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range . These findings suggest potential pathways for developing new anticancer therapies.
  • Kinase Inhibition : Research has indicated that certain derivatives can act as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in cancer progression and angiogenesis . This dual-targeting approach may enhance therapeutic efficacy while reducing side effects.
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the triazolo and sulfonamide groups significantly influence biological activity, providing insights for further drug design .

Wirkmechanismus

The mechanism of action of 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a triazolo[4,3-b]pyridazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biologische Aktivität

2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This compound features a sulfonamide group linked to a triazolopyridazine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the triazolo[4,3-b]pyridazine framework enhances this activity. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cardiovascular Effects

A study involving sulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance in isolated rat heart models. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure compared to other sulfonamides tested . This suggests potential applications in managing cardiovascular conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Calcium Channel Interaction : The compound's ability to interact with calcium channels has been suggested as a mechanism for its effects on cardiovascular parameters .
  • Nuclear Receptor Modulation : Some derivatives have been identified as agonists for nuclear receptors like Rev-Erb, which play roles in metabolic regulation and circadian rhythm .

Study on Perfusion Pressure

A detailed experimental design was employed to assess the effects of various sulfonamide derivatives on perfusion pressure. The results indicated that:

CompoundDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit solution only)-Baseline
Benzenesulfonamide0.001Moderate decrease
2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Minimal decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

The study concluded that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly lowered perfusion pressure compared to controls and other derivatives .

Pharmacokinetic Studies

Pharmacokinetic parameters were evaluated using computational models such as ADME/PK and SwissADME. These studies indicated favorable absorption and distribution characteristics for the compound, suggesting potential for therapeutic use .

Eigenschaften

IUPAC Name

2-nitro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O4S/c24-23(25)15-3-1-2-4-16(15)28(26,27)21-13-7-5-12(6-8-13)14-9-10-17-19-18-11-22(17)20-14/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDJYWIGJWGBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.